4,4'-Bis(bromomethyl)-2,2'-bipyridine hydrobromide

Description

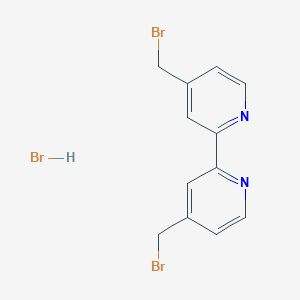

4,4'-Bis(bromomethyl)-2,2'-bipyridine hydrobromide is a halogenated bipyridine derivative with bromomethyl (-CH₂Br) groups at the 4 and 4' positions of the bipyridine core. This compound is widely employed as a precursor in coordination chemistry, polymer science, and materials synthesis due to its reactivity in nucleophilic substitution and cross-coupling reactions. The hydrobromide salt form enhances solubility in polar solvents and stabilizes the compound for storage and handling. Its synthesis typically involves bromination of 4,4'-dimethyl-2,2'-bipyridine under acidic conditions, achieving high yields (~97%) (Table I, ).

Properties

Molecular Formula |

C12H11Br3N2 |

|---|---|

Molecular Weight |

422.94 g/mol |

IUPAC Name |

4-(bromomethyl)-2-[4-(bromomethyl)pyridin-2-yl]pyridine;hydrobromide |

InChI |

InChI=1S/C12H10Br2N2.BrH/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12;/h1-6H,7-8H2;1H |

InChI Key |

FEVPYVSZCDCNCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1CBr)C2=NC=CC(=C2)CBr.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(bromomethyl)-2,2’-bipyridine hydrobromide typically involves the bromination of 4,4’-dimethyl-2,2’-bipyridine. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Bis(bromomethyl)-2,2’-bipyridine hydrobromide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(bromomethyl)-2,2’-bipyridine hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and amines.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include methyl-substituted bipyridines.

Scientific Research Applications

Applications in Coordination Chemistry

4,4'-Bis(bromomethyl)-2,2'-bipyridine hydrobromide serves as a ligand in the formation of metal complexes. Its ability to coordinate with transition metals has been extensively studied.

Case Study: Metal Complex Formation

A notable study involved synthesizing ruthenium complexes with this ligand. The resulting complexes exhibited promising properties for catalysis and photochemistry. The ligands' bromomethyl groups facilitate the formation of stable metal-ligand bonds, enhancing the reactivity of the complexes in various chemical reactions .

| Metal Complex | Ligand Used | Properties |

|---|---|---|

| Ru(II) Complex | 4,4'-Bis(bromomethyl)-2,2'-bipyridine | Catalytic activity in organic transformations |

| Os Complex | 4,4'-Bis(bromomethyl)-2,2'-bipyridine | Efficient light absorption for photochemical applications |

Applications in Material Science

The compound has been utilized in the development of advanced materials, particularly in the synthesis of polymers and nanomaterials.

Case Study: Polymer Synthesis

Research demonstrated that 4,4'-Bis(bromomethyl)-2,2'-bipyridine can act as a building block for creating functionalized polymers. These polymers exhibit unique properties such as enhanced conductivity and thermal stability, making them suitable for electronic applications .

| Polymer Type | Synthesis Method | Key Properties |

|---|---|---|

| Conductive Polymer | Free radical polymerization | High conductivity at room temperature |

| Thermally Stable Polymer | Step-growth polymerization | Excellent thermal stability |

Biological Applications

In biological contexts, 4,4'-Bis(bromomethyl)-2,2'-bipyridine has shown potential as a tool for studying peptide interactions and modifications.

Case Study: Peptide Modification

A study highlighted the use of this compound to modify peptides for cyclization reactions. The bromomethyl groups allow for selective alkylation of amino acids within peptides, facilitating the synthesis of cyclic peptides that are critical for drug development and biochemical research .

| Peptide Type | Modification Technique | Outcome |

|---|---|---|

| Cyclic Peptides | Alkylation with 4,4'-Bis(bromomethyl)-2,2'-bipyridine | Improved stability and bioactivity |

Mechanism of Action

The mechanism by which 4,4’-Bis(bromomethyl)-2,2’-bipyridine hydrobromide exerts its effects is primarily through its ability to act as a ligand. It coordinates with metal ions to form stable complexes, which can then participate in various catalytic and biological processes. The bipyridine core provides a rigid framework that enhances the stability and reactivity of the complexes formed.

Comparison with Similar Compounds

Comparison with Similar Compounds

4,4'-Bis(chloromethyl)-2,2'-bipyridine

- Synthesis : Prepared via chlorination of 4,4'-dimethyl-2,2'-bipyridine using chlorotrimethylsilane (TMSCl) and hexachloroethane, yielding 91% (Table I, ).

- Reactivity : Chlorine’s lower electronegativity and weaker leaving-group ability compared to bromine result in slower substitution kinetics. This makes the chloro derivative less reactive in cross-coupling reactions but more stable under mild conditions.

- Applications : Used in phosphonate ligand synthesis (via Arbuzov reactions) and as a metal-organic framework (MOF) linker, though less favored than brominated analogs in solar cell applications due to reduced electronic conjugation.

5,5'-Bis(bromomethyl)-2,2'-bipyridine

- Structural Difference : Bromomethyl groups at the 5,5' positions alter coordination geometry and electronic properties. The meta-substitution reduces symmetry and steric accessibility compared to the 4,4' isomer.

- Reactivity : Positional isomerism impacts metal-ligand binding; the 5,5' derivative forms strained complexes with lanthanides, whereas the 4,4' isomer enables planar coordination (e.g., in palladium catalysts).

- Yield : Synthesis yields for 5,5'-bis(bromomethyl)-2,2'-bipyridine are comparable (~98%, Table I, ), but purification is more challenging due to byproduct formation.

4,4'-Dibromo-2,2'-bipyridine

- Functional Groups : Bromine atoms directly attached to the bipyridine ring (C-Br bonds) instead of bromomethyl groups.

- Electronic Effects : The electron-withdrawing bromine atoms reduce electron density at the bipyridine nitrogen sites, weakening metal-ligand interactions.

- Applications : Primarily used as a building block for OLEDs and organic photovoltaics (OPVs) due to its π-conjugation and ease of Suzuki coupling.

4,4'-Dimethyl-2,2'-bipyridine

- Substituent Type : Methyl (-CH₃) groups lack the reactivity of bromomethyl, making this compound inert in substitution reactions.

- Role in Coordination Chemistry : Acts as a neutral ligand in stable metal complexes (e.g., ruthenium polypyridyl dyes) due to steric bulk and electron-donating effects.

- Synthetic Utility : Serves as the starting material for halogenated derivatives but requires harsh bromination conditions (e.g., HBr/H₂SO₄) to introduce bromomethyl groups.

Comparative Data Table

| Compound | Substituent Position | Halogen Type | Yield (%) | Key Applications | Reactivity in Cross-Coupling |

|---|---|---|---|---|---|

| 4,4'-Bis(bromomethyl)-2,2'-bpy·HBr | 4,4' | Bromomethyl | 97 | Polymerization initiators, solar cells | High (excellent leaving group) |

| 4,4'-Bis(chloromethyl)-2,2'-bpy | 4,4' | Chloromethyl | 91 | MOF linkers, phosphonate ligands | Moderate |

| 5,5'-Bis(bromomethyl)-2,2'-bpy | 5,5' | Bromomethyl | 98 | Lanthanide complexes, strained macrocycles | Moderate (steric hindrance) |

| 4,4'-Dibromo-2,2'-bpy | 4,4' | Bromine | 85 | OLEDs, OPVs, Suzuki coupling | Low (C-Br bond inertness) |

| 4,4'-Dimethyl-2,2'-bpy | 4,4' | Methyl | N/A | Stable metal complexes | None |

Biological Activity

4,4'-Bis(bromomethyl)-2,2'-bipyridine hydrobromide is a brominated derivative of bipyridine, a compound known for its diverse applications in coordination chemistry and biological systems. This article focuses on the biological activity of this compound, exploring its interactions with biomolecules, potential therapeutic applications, and relevant research findings.

The structure of this compound features two bromomethyl groups attached to the bipyridine backbone. This configuration enhances its electrophilic nature, allowing it to engage with various nucleophilic sites in biological molecules.

The biological activity of this compound is primarily attributed to its ability to modify biological pathways through electrophilic reactions. The bromomethyl groups can react with nucleophilic sites on proteins and nucleic acids, potentially leading to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.

- Receptor Modulation : It can alter receptor functions by binding to key sites.

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.

Biological Activity Studies

Several studies have investigated the biological activity of this compound and related compounds. Below is a summary of key findings:

Case Studies

- Antibacterial Activity : A study focused on the synthesis and evaluation of various brominated bipyridines found that this compound exhibited notable antibacterial properties against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the compound's ability to disrupt cell wall synthesis and function .

- Enzyme Inhibition : Another investigation assessed the inhibition of acetylcholinesterase (AChE) by derivatives of bipyridines. The results indicated that modifications at the 4,4' position significantly enhanced inhibitory activity compared to unmodified bipyridines .

- Reactivity with Nucleophiles : Research demonstrated that the bromomethyl groups in this compound could effectively react with thiol groups in proteins, leading to potential alterations in protein function and signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.